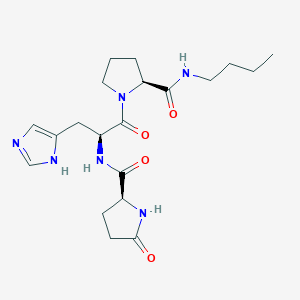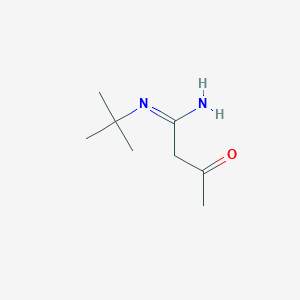
3,4-Thiophenedimethanol, 2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Thiophenedimethanol, 2,5-diphenyl- is a chemical compound with the molecular formula C18H16O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two phenyl groups and two hydroxymethyl groups attached to the thiophene ring.
Vorbereitungsmethoden
The synthesis of 3,4-Thiophenedimethanol, 2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and appropriate catalysts.
Hydroxymethylation: The hydroxymethyl groups are introduced through hydroxymethylation reactions, often using formaldehyde and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.
Analyse Chemischer Reaktionen
3,4-Thiophenedimethanol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4-Thiophenedimethanol, 2,5-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3,4-Thiophenedimethanol, 2,5-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
3,4-Thiophenedimethanol, 2,5-diphenyl- can be compared with other thiophene derivatives, such as:
3,4-Dimethyl-2,5-diphenylthiophene: This compound has methyl groups instead of hydroxymethyl groups, leading to different chemical properties and reactivity.
2,5-Diphenylthiophene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups, which significantly alter its chemical behavior and applications.
The uniqueness of 3,4-Thiophenedimethanol, 2,5-diphenyl- lies in its combination of phenyl and hydroxymethyl groups, providing a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
59611-38-0 |
|---|---|
Molekularformel |
C18H16O2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,5-diphenylthiophen-3-yl]methanol |
InChI |
InChI=1S/C18H16O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10,19-20H,11-12H2 |
InChI-Schlüssel |
CHQXYALGYZNKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



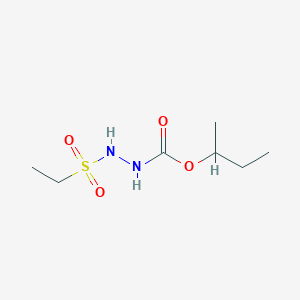
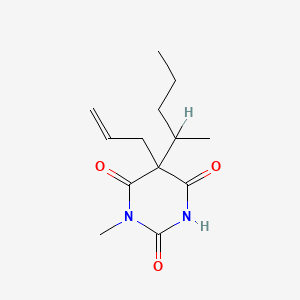


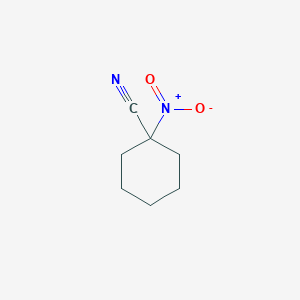
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
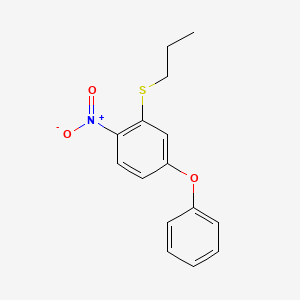

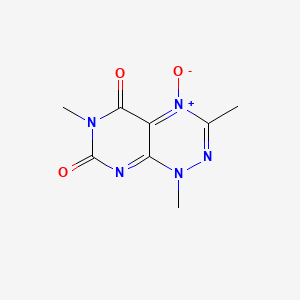
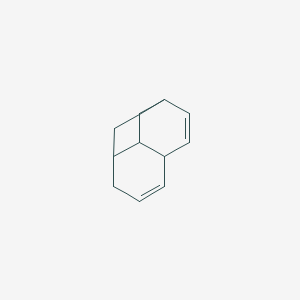
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
